3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one
CAS No.: 100860-96-6
Cat. No.: VC20753433
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100860-96-6 |
---|---|
Molecular Formula | C9H13NOS |
Molecular Weight | 183.27 g/mol |
IUPAC Name | 3-(dimethylamino)-1-thiophen-3-ylpropan-1-one |
Standard InChI | InChI=1S/C9H13NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7H,3,5H2,1-2H3 |
Standard InChI Key | DYYOWHYLIHNOQQ-UHFFFAOYSA-N |
SMILES | CN(C)CCC(=O)C1=CSC=C1 |
Canonical SMILES | CN(C)CCC(=O)C1=CSC=C1 |
Chemical Structure and Identification
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one consists of a thiophene ring connected at the 3-position to a carbonyl group, which is part of a three-carbon chain that terminates with a dimethylamino group. The compound represents a beta-amino ketone structure, containing both a ketone functionality and a tertiary amine group separated by a methylene unit.
Identifier Type | Value |
---|---|
IUPAC Name | 3-(dimethylamino)-1-thiophen-3-ylpropan-1-one |
CAS Number | 100860-96-6 |
Molecular Formula | C9H13NOS |
Molecular Weight | 183.27 g/mol |
InChI | InChI=1S/C9H13NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7H,3,5H2,1-2H3 |
InChIKey | DYYOWHYLIHNOQQ-UHFFFAOYSA-N |
SMILES | CN(C)CCC(=O)C1=CSC=C1 |
Canonical SMILES | CN(C)CCC(=O)C1=CSC=C1 |
Physical and Chemical Properties
Structural Features
The thiophene ring in 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one is a five-membered aromatic heterocycle containing one sulfur atom. This structural feature is significant as thiophene-containing compounds often exhibit interesting biological properties and are used in medicinal chemistry and materials science applications.
The dimethylamino group (-N(CH3)2) at the terminal position of the propanone chain is a tertiary amine, which can act as a Lewis base and participate in various chemical reactions. The carbonyl group (C=O) in the middle of the structure is characteristic of ketones and can undergo nucleophilic addition reactions, reductions, and other transformations typical of this functional group .
Related Compounds and Derivatives
Hydrochloride Salt
The hydrochloride salt of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one is a closely related compound with distinct properties. This salt form has the molecular formula C9H14ClNOS and a molecular weight of 219.73200 g/mol . The formation of the salt involves protonation of the dimethylamino group, converting the tertiary amine to a quaternary ammonium salt.
The hydrochloride salt is identified by the CAS number 14994-02-6 and shares the same basic structure as the free base form but with different physical and chemical properties . Salt forms of amines are often prepared to improve solubility in aqueous media or stability for storage and handling purposes.
Structural Analogues
Several structural analogues of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one have been documented in chemical databases and literature:
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(E)-3-(dimethylamino)-1-(thiophen-3-yl)but-2-en-1-one (CAS: 885949-97-3): This analogue contains an additional methyl group and a double bond in the propanone chain, resulting in an unsaturated structure. It has the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol .
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1-(Dimethylamino)-3-(thiophen-2-yl)propan-2-one (CAS: 13196-35-5): In this isomer, the positions of the carbonyl group and the dimethylamino group are different, and the thiophene is connected at the 2-position rather than the 3-position .
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(R)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (CAS: 132335-49-0): This compound is the reduced form of a related isomer, where the carbonyl group has been converted to a hydroxyl group, and the thiophene is connected at the 2-position .
Synthetic Routes and Reactions
Synthesis Approaches
Beta-amino ketones like 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one are often synthesized through Mannich-type reactions, which involve the condensation of an aldehyde or ketone with an amine and another carbonyl compound. In this case, a thiophene derivative with a ketone functionality could potentially react with dimethylamine and formaldehyde under appropriate conditions to form the target molecule.
Chemical Transformations
Information from the available sources suggests that related compounds can undergo various chemical transformations. For instance, a documented reaction involves the asymmetric hydrogenation of 3-(dimethylamino)-1-(2-thienyl)-1-acetone hydrochloride (a similar compound with the thiophene substituent at the 2-position) to produce (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol .
This reaction was catalyzed by a manganese-based catalyst (Mn-PNN) in the presence of potassium carbonate, using ethanol as a solvent. The reaction was conducted under hydrogen pressure (30 bar) at 50°C for 16 hours. The product was obtained with high conversion (>99%), good yield (97%), and moderate enantioselectivity (74% ee) .
While this reaction involves a slightly different starting material, it suggests that 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one might undergo similar transformations, particularly reduction of the carbonyl group to form the corresponding alcohol. The carbonyl group in the molecule is susceptible to reduction by various reagents, while the dimethylamino group and the thiophene ring provide sites for further functionalization.
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